2-Acetyl-5-methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the acetyl, methyl, chloro, fluorophenyl, and methanesulfonyl groups through various organic reactions. Common reagents and conditions used in these steps include:
Pyrimidine Formation: This step may involve the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Acetylation and Methylation: Acetyl chloride and methyl iodide are commonly used reagents for introducing acetyl and methyl groups, respectively.
Chlorination and Fluorination: Chlorine and fluorine sources, such as thionyl chloride and fluorobenzene, are used to introduce the chloro and fluorophenyl groups.
Methanesulfonylation: Methanesulfonyl chloride is typically used to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methanesulfonyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE
- 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID
- 5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL
Uniqueness
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H16ClFN2O5S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H16ClFN2O5S/c1-12-7-8-15(13(2)26)18(9-12)30-20(27)19-16(22)10-24-21(25-19)31(28,29)11-14-5-3-4-6-17(14)23/h3-10H,11H2,1-2H3 |
InChI Key |
JKROMDOKBCKCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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